molecular formula C9H13NO2 B13218312 3-Methoxy-2-(methoxymethyl)aniline

3-Methoxy-2-(methoxymethyl)aniline

Cat. No.: B13218312
M. Wt: 167.20 g/mol
InChI Key: HWZNVVNVXKHCNG-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)aniline (CAS: 2059987-77-6) is an aromatic amine derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . Its structure features a methoxy group (–OCH₃) at the 3-position and a methoxymethyl group (–CH₂OCH₃) at the 2-position of the aniline ring. This dual ether substitution imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and functionalized aromatic systems.

Key physicochemical properties include:

  • Molecular formula: C₉H₁₃NO₂
  • CAS No.: 2059987-77-6
  • Storage: Typically stored under inert conditions to prevent oxidation .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)aniline

InChI

InChI=1S/C9H13NO2/c1-11-6-7-8(10)4-3-5-9(7)12-2/h3-5H,6,10H2,1-2H3

InChI Key

HWZNVVNVXKHCNG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the methoxymethyl group on the aniline ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl group enhances electron density on the aromatic ring, facilitating oxidation reactions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes the methoxymethyl group to a carboxylic acid, yielding 3-methoxy-2-carboxyaniline.

  • Chromium-based oxidants (e.g., CrO₃) selectively oxidize the amine group to a nitro group under controlled conditions.

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C3-Methoxy-2-carboxyaniline72%
CrO₃AcOH, 60°C3-Methoxy-2-(methoxymethyl)nitrobenzene65%

Alkylation and Acylation

The primary amine undergoes alkylation and acylation at the NH₂ group:

  • Methylation with methyl iodide (CH₃I) in the presence of K₂CO₃ produces N-methyl derivatives.

  • Acetylation with acetic anhydride ((CH₃CO)₂O) yields N-acetylated products, which are stable intermediates for further functionalization.

Table 2: Alkylation/Acylation Efficiency

ReagentBaseProductYield
CH₃IK₂CO₃N-Methyl-3-methoxy-2-(methoxymethyl)aniline85%
(CH₃CO)₂OPyridineN-Acetyl-3-methoxy-2-(methoxymethyl)aniline78%

Diazotization and Coupling Reactions

Diazotization of the amine group enables the synthesis of azo compounds:

  • Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with β-naphthol to produce a bright orange azo dye.

Mechanism Highlights:

  • Diazonium salt formation:
    Ar NH2+NaNO2+2HClAr N2+Cl+NaCl+2H2O\text{Ar NH}_2+\text{NaNO}_2+2\text{HCl}\rightarrow \text{Ar N}_2^+\text{Cl}^-+\text{NaCl}+2\text{H}_2\text{O}

  • Coupling with β-naphthol:
    Ar N2++C10H7OHAr N N C10H6OH\text{Ar N}_2^++\text{C}_{10}\text{H}_7\text{OH}\rightarrow \text{Ar N N C}_{10}\text{H}_6\text{OH}
    .

Electrophilic Aromatic Substitution

The methoxy and methoxymethyl groups direct electrophiles to specific positions:

  • Nitration (HNO₃/H₂SO₄) occurs predominantly at the para position to the methoxy group.

  • Sulfonation (H₂SO₄) favors the meta position relative to the methoxymethyl group.

Table 3: Substitution Regioselectivity

ReactionElectrophileMajor Product PositionYield
NitrationNO₂⁺Para to methoxy68%
SulfonationSO₃H⁺Meta to methoxymethyl61%

Catalytic Amination and Cross-Coupling

Recent studies demonstrate its utility in transition-metal-catalyzed reactions:

  • Buchwald–Hartwig amination with aryl halides using Pd(OAc)₂/XPhos forms biaryl amines .

  • LiCl-promoted amination of β-methoxy amides proceeds via a chelation-assisted elimination mechanism, with Li⁺ stabilizing intermediates .

Table 4: Catalytic Amination Optimization

CatalystLigandTemp (°C)Time (h)Yield
Pd(OAc)₂XPhos1001274%
LiCl120649%

Comparative Reactivity Insights

The ortho-methoxymethyl group imposes steric hindrance, slowing reactions at the adjacent position. For example:

  • Friedel–Crafts alkylation with tert-butyl chloride shows 40% lower yield compared to unsubstituted aniline due to steric effects.

  • Halogenation (Br₂/FeBr₃) occurs at the less hindered para position with 55% efficiency.

Mechanistic Case Study: LiCl-Promoted Reactions

In LiCl-catalyzed amination, the mechanism involves:

  • Chelation of Li⁺ with oxygen atoms in the methoxymethyl group, stabilizing transition states.

  • Elimination of methanol to form an α,β-unsaturated intermediate.

  • Michael addition of amines to the unsaturated intermediate .

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethyl)aniline involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Anilines

The compound is compared below with structurally related aniline derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of 3-Methoxy-2-(methoxymethyl)aniline and Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound C₉H₁₃NO₂ 3-OCH₃, 2-CH₂OCH₃ 167.21 Intermediate for heterocyclic synthesis
3-Methoxy-2-methylaniline C₈H₁₁NO 3-OCH₃, 2-CH₃ 137.17 Organic synthesis, material science
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO 2-CH₂OCH₃, 4-Cl 185.65 Agrochemicals, pharmaceuticals
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethyl, N-(methoxymethyl) 269.77 Herbicide (acetamide class)
3-Fluoro-2-(methoxymethyl)aniline C₈H₁₀FNO 3-F, 2-CH₂OCH₃ 155.17 Fluorinated drug intermediates
2-((4-Bromophenyl)thio)-3-methoxy-N-methylaniline C₁₄H₁₄BrNOS 3-OCH₃, 2-SC₆H₄Br 332.24 Thioamination reactions

Research Findings and Industrial Relevance

  • Pharmaceuticals : Fluorinated and chlorinated analogues are prioritized in drug discovery for their enhanced bioavailability and target specificity .
  • Agrochemicals : Methoxymethyl-substituted compounds like alachlor dominate herbicide markets, underscoring the functional group’s role in bioactivity .
  • Material Science: Methoxy-substituted anilines are explored as monomers for conductive polymers due to their electron-rich aromatic systems .

Biological Activity

3-Methoxy-2-(methoxymethyl)aniline, with the molecular formula C9H13NO2C_9H_{13}NO_2, is a derivative of aniline characterized by the presence of both methoxy (-OCH₃) and methoxymethyl (-OCH₂OCH₃) groups. This unique substitution pattern significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and related fields.

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic substitution reactions involving methanol and an appropriate aniline derivative.
  • Reduction reactions using reducing agents like lithium aluminum hydride.
  • Electrophilic aromatic substitution , which allows for the introduction of functional groups onto the benzene ring.

These synthetic pathways can be optimized to enhance yield and purity based on specific laboratory needs.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxymethyl group enhances the compound's binding affinity and reactivity, influencing cellular signaling pathways and metabolic processes. This compound has shown potential in several areas:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against Gram-positive bacteria, indicating that this compound may possess similar properties .
  • Antiproliferative Effects : Studies have indicated that derivatives of methoxy-substituted anilines exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Case Studies and Research Findings

  • Antimicrobial Studies : In a study focusing on methoxy-substituted anilines, compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 8 µM against Enterococcus faecalis, highlighting their potential as antibacterial agents .
  • Antiproliferative Activity : A recent investigation into various substituted benzimidazole carboxamides showed that compounds with similar structural features to this compound had IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating a promising avenue for future research in cancer therapeutics .
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of the methoxymethyl group in enhancing biological activity. The presence of this group has been linked to improved solubility and stability, which are critical factors in drug design and efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3-Methoxy-4-methylaniline C8H11NOC_8H_{11}NOExhibits different reactivity patterns due to para substitution.
4-Methoxyaniline C7H9NOC_7H_9NOCommonly used in dye manufacturing; less reactive than anilines.
3-(Methoxymethyl)aniline C9H13NOC_9H_{13}NOLacks additional methoxy substitution; may have different biological effects.

This table illustrates how the specific arrangement of functional groups can influence both the chemical reactivity and biological activity of these compounds.

Q & A

Q. What synthetic strategies are effective for introducing methoxymethyl and methoxy groups in aniline derivatives?

  • Methodological Answer : Methoxymethyl groups can be introduced via nucleophilic substitution or coupling reactions. For example, sodium polysulfide and ammonium bromide have been used to reduce nitro intermediates in the synthesis of substituted anilines under controlled temperatures (30°C) . Catalytic hydrogenation of nitro precursors (e.g., using Pd/C or Raney Ni) is another common approach, particularly for achieving high regioselectivity in methoxy-substituted anilines . For methoxymethylation, alkylation of amines with methoxymethyl chloride or Mitsunobu reactions with methoxymethanol are viable, though steric hindrance from adjacent substituents must be considered.

Q. How can spectroscopic methods like NMR and GC-MS be optimized for characterizing 3-Methoxy-2-(methoxymethyl)aniline?

  • Methodological Answer :
  • NMR : The methoxymethyl group (-CH2OCH3) produces distinct signals in 1H^1 \text{H}-NMR (δ 3.3–3.5 ppm for OCH3 and δ 4.4–4.6 ppm for CH2). Adjacent aromatic protons (e.g., at C2 and C3 positions) show splitting patterns influenced by substituent orientation .
  • GC-MS : Fast GC methods with polar columns (e.g., DB-5MS) can resolve volatile derivatives. Derivatization with acetic anhydride improves volatility and ionization efficiency, aiding in mass spectral identification of the parent amine .

Advanced Research Questions

Q. How does the presence of methoxymethyl and methoxy groups influence the regioselectivity of electrophilic substitution reactions?

  • Methodological Answer : The methoxy group at C3 is strongly ortho/para-directing, while the methoxymethyl group at C2 exerts steric and electronic effects. Computational modeling (DFT) predicts preferential substitution at C4 or C6 due to resonance stabilization. Experimental validation using nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) shows dominant para-substitution products (≥70% yield) . Competing pathways (e.g., ipso substitution) require controlled reaction times and low temperatures.

Q. What catalytic systems are effective in the hydrogenation of nitro precursors to synthesize this compound?

  • Methodological Answer : Selective hydrogenation of nitro groups in the presence of methoxymethyl substituents is achieved using Pd/C (1–5 mol%) under H2 (1–3 atm) in ethanol at 50°C. Competitive reduction of methoxymethyl groups is minimized by avoiding acidic conditions. For scale-up, continuous flow reactors with immobilized catalysts (e.g., Pt/Al2O3) enhance efficiency and reduce byproduct formation .

Q. What are the predominant degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Advanced oxidation processes (AOPs) like photo-Fenton reactions generate hydroxyl radicals, leading to demethylation of the methoxymethyl group and subsequent formation of 3-methoxyaniline. LC-MS/MS analysis identifies intermediates such as N-(methoxymethyl)-2-hydroxyacetamide and quinone derivatives. Box-Behnken experimental designs optimize degradation efficiency by varying H2O2 dose, pH, and catalyst loading (e.g., MnFe2O4/Zn2SiO4) .

Q. How can mechanistic studies resolve contradictions in reported reactivity of methoxymethyl-substituted anilines?

  • Methodological Answer : Discrepancies in oxidation rates (e.g., conflicting Arrhenius parameters) are resolved using kinetic isotope effects (KIE) and Hammett plots. For instance, deuterium labeling at the methoxymethyl CH2 group reveals rate-determining C-H cleavage during oxidation. Competitive pathways (e.g., radical vs. polar mechanisms) are distinguished using radical scavengers (TEMPO) and ESR spectroscopy .

Q. What methodologies address challenges in analyzing byproducts from methoxymethyl-substituted anilines?

  • Methodological Answer : Byproducts like 2-chloro-2,6-diethylphenyl-N-(methyl)acetamide are identified via high-resolution mass spectrometry (HRMS) and 13C^13 \text{C}-NMR. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates trace intermediates. Quantum chemical calculations (e.g., Gaussian 16) predict fragmentation patterns and validate MS/MS spectra .

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